Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate

Description

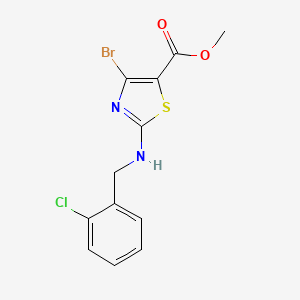

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate is a thiazole derivative characterized by a bromine atom at position 4, a 2-chlorobenzylamino group at position 2, and a methyl ester at position 5. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrClN2O2S |

|---|---|

Molecular Weight |

361.64 g/mol |

IUPAC Name |

methyl 4-bromo-2-[(2-chlorophenyl)methylamino]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H10BrClN2O2S/c1-18-11(17)9-10(13)16-12(19-9)15-6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H,15,16) |

InChI Key |

FQBZSZSHHOVILE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-aminothiazole with 2-chlorobenzyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate is characterized by its thiazole ring, which is known for contributing to the biological activity of various compounds. The molecular formula is , with a molecular weight of 361.64 g/mol. The compound's structure includes a thiazole moiety linked to a chlorobenzylamine substituent, which enhances its reactivity and biological interactions .

Antidiabetic Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antidiabetic properties. A study demonstrated that thiazole carboxylic acids improve insulin sensitivity and reduce oxidative stress in diabetic models, suggesting potential use in diabetes management . The compound's ability to modulate glucose metabolism and enhance insulin signaling pathways makes it a candidate for further development as an antidiabetic agent.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers . The presence of halogen substituents (bromine and chlorine) is believed to enhance the compound's interaction with biological targets, potentially leading to increased efficacy against tumor cells.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent . The mechanism of action is likely related to the disruption of microbial cell function through interaction with essential enzymes or cellular components.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. Common synthetic routes include:

- Formation of Thiazole Ring : Utilizing appropriate thioamide and α-halo ketones.

- Substitution Reactions : Introducing the chlorobenzylamine group through nucleophilic substitution.

- Carboxylation : Employing carboxylic acid derivatives to finalize the structure.

These methodologies allow for the modification of the thiazole framework to optimize biological activity while maintaining structural integrity .

Case Study: Antidiabetic Effects

In a controlled study involving streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity markers compared to untreated controls. Histological analysis revealed reduced pancreatic damage and improved insulin secretion profiles .

Case Study: Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7, HCT-116). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent . Mechanistic studies suggested that apoptosis induction was a key pathway through which the compound exerted its effects.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorobenzylamino group are crucial for its binding affinity and specificity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound A: 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ()

- Core Structure : 1,3,4-thiadiazole (two nitrogen atoms, one sulfur) vs. thiazole (one nitrogen, one sulfur).

- Substituents: A 4-bromobenzylideneamino group (Schiff base) at position 5. A thiol (-SH) group at position 2.

- The thiol group in Compound A allows for disulfide bond formation, a feature absent in the target compound’s methyl ester and benzylamino substituents .

Compound B: Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate ()

- Core Structure : Thiazole (same as target).

- Substituents: Dibromomethyl (-CHBr₂) at position 4 vs. bromine (Br) in the target. 4-Chlorophenyl at position 2 vs. 2-chlorobenzylamino in the target.

- The 4-chlorophenyl group in Compound B is directly attached to the thiazole, whereas the target’s 2-chlorobenzylamino group includes a flexible benzylamine linker, which may enhance hydrogen-bonding capabilities .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy

- Target Compound: Expected ester carbonyl (C=O) stretch near 1700 cm⁻¹ and N-H stretch from the benzylamino group (~3300 cm⁻¹).

- Compound A () : Displays a thiol (-SH) stretch at 2595 cm⁻¹ and C=N stretch at 1620 cm⁻¹, absent in the target .

Nuclear Magnetic Resonance (NMR)

- Target Compound: Anticipated signals for the methyl ester (δ ~3.8 ppm), aromatic protons (δ ~7.0–7.5 ppm), and benzylamino NH (δ ~5–6 ppm).

- Compound A (): Features a singlet at δ 13.0 ppm for the -SH proton and a Schiff base proton (-CH=N-) at δ 8.36 ppm, contrasting with the target’s benzylamino signals .

Tabulated Comparison of Key Features

Biological Activity

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H10BrClN2O2S

- Molecular Weight : 361.64 g/mol

- CAS Number : 1000577-22-9

- Predicted Boiling Point : 466.1 ± 55.0 °C

- Density : 1.656 ± 0.06 g/cm³

- pKa : -0.44 ± 0.10

These properties indicate that the compound is a stable thiazole derivative suitable for further biological evaluations and applications.

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activities across various cancer cell lines:

- Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

-

Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- PC3 (prostate cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Acetylcholinesterase Inhibition

Recent research has highlighted the potential of thiazole compounds in neurodegenerative diseases like Alzheimer's disease. Compounds with a thiazole core have been reported to exhibit significant acetylcholinesterase (AChE) inhibitory activity:

- Inhibitory Activity : A study demonstrated that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE, suggesting their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's anticancer activity by stabilizing the molecular structure and improving binding affinity to target proteins .

- Positioning of Functional Groups : The specific positioning of the chlorobenzylamino group has been shown to play a critical role in modulating the biological activity, with optimal configurations leading to enhanced efficacy against cancer cells .

Study on Antitumor Activity

A comprehensive study evaluated a series of thiazole derivatives, including this compound, for their antitumor properties:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC3 | 1.61 | Tubulin inhibition |

| Compound B | MCF-7 | 1.98 | Tubulin inhibition |

| Methyl 4-bromo... | HepG2 | TBD | TBD |

This table illustrates the comparative potency of various compounds in inhibiting tumor growth.

Q & A

Q. Basic

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 2-chlorobenzylamino, methyl ester at δ 3.8 ppm).

- IR : Stretching vibrations for C=O (1700–1750 cm) and N-H (3300 cm).

- Mass Spectrometry : ESI-MS or APCI-MS to verify molecular weight (e.g., [M+H] at m/z 391.2).

- X-ray Crystallography : Resolve stereochemistry and lattice parameters (e.g., monoclinic system, P21/c space group) .

Reference :

How can contradictory bioactivity data across studies be resolved?

Advanced

Contradictions in EC values or selectivity may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. non-cancerous liver cells) and incubation times.

- Structural Analogues : Compare with derivatives (e.g., tri-substituted aminothiazoles) to isolate substituent effects.

- Orthogonal Assays : Validate using fluorescence polarization for binding affinity or SPR for kinetic analysis .

Reference :

What strategies improve metabolic stability in related aminothiazole derivatives?

Q. Advanced

- Prodrug Design : Convert the methyl ester to a carbonate prodrug (e.g., isopropyl carbonate) to enhance solubility and slow hepatic clearance.

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.

- In Silico ADMET Prediction : Use tools like SwissADME to predict metabolic hotspots and modify vulnerable sites .

Reference :

How can crystallographic disorder in this compound be resolved during structure refinement?

Q. Advanced

- SHELX Refinement : Apply restraints (e.g., SIMU, DELU) to model disordered atoms.

- WinGX Integration : Use Fourier difference maps to locate missing electron density.

- Thermal Ellipsoid Analysis : Identify anisotropic displacement parameters to distinguish static vs. dynamic disorder .

Reference :

What HPLC/LCMS conditions are optimal for purity analysis?

Q. Basic

- Column : C18 reverse-phase (3.5 µm, 4.6 × 50 mm).

- Mobile Phase : Gradient of acetonitrile/water with 0.1% TFA.

- Detection : UV at 254 nm; retention time ~1.5 minutes under QC-SMD-TFA05 conditions.

- MS Settings : Positive ion mode, m/z range 100–800 .

Reference :

How does the 2-chlorobenzylamino group influence bioactivity?

Q. Advanced

- SAR Studies : Replace with pyridinyl or fluorophenyl groups to assess binding to targets like NTRK kinases.

- Docking Simulations : Use AutoDock Vina to predict interactions with hydrophobic pockets.

- Bioisosteric Replacement : Substitute with 2-bromo or 2-iodo groups to enhance potency while monitoring selectivity .

Reference :

What are the challenges in scaling up synthesis while maintaining yield?

Q. Advanced

- Reaction Exotherms : Use flow chemistry to control temperature during bromination.

- Catalyst Loading : Optimize Pd(OAc) or Xantphos concentrations for coupling steps.

- Byproduct Management : Implement inline IR or PAT (Process Analytical Technology) for real-time monitoring .

Reference :

How can stability under physiological conditions be assessed?

Q. Advanced

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative agents (HO).

- HPLC Tracking : Quantify degradation products (e.g., hydrolysis of the ester group).

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Reference :

What role do halogen substituents play in antiviral activity?

Q. Advanced

- Bromine vs. Chlorine : Compare EC values of 4-bromo vs. 4-chloro derivatives (e.g., 0.11 µM vs. 0.23 µM in tri-substituted analogs).

- Electrophilic Reactivity : Halogens enhance binding to cysteine residues in viral proteases.

- Lipophilicity : LogP increases with heavier halogens, improving membrane permeability .

Reference :

How to validate crystallographic data against computational predictions?

Q. Advanced

- DFT Geometry Optimization : Compare bond lengths/angles from X-ray data (e.g., a = 13.58 Å, β = 98.3°) with DFT-optimized structures.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to confirm packing motifs.

- R-Factor Convergence : Ensure R1 < 5% after iterative refinement cycles in SHELXL .

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.